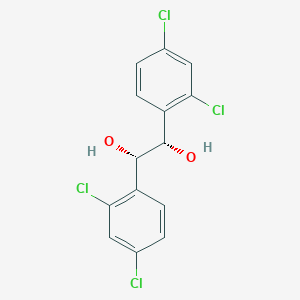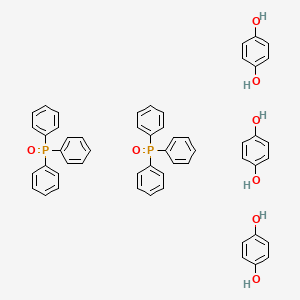
Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) is a complex organophosphorus compound It features a benzene ring substituted with hydroxyl groups at the 1 and 4 positions, and a triphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) typically involves the reaction of benzene-1,4-diol with triphenylphosphine oxide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) involves its interaction with specific molecular targets. The hydroxyl groups and phosphine oxide moiety can participate in various chemical reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Hydroquinone: Benzene-1,4-diol without the phosphine oxide group.
Triphenylphosphine oxide: Lacks the benzene-1,4-diol moiety.
Quinones: Oxidized derivatives of benzene-1,4-diol.
Properties
CAS No. |
869734-69-0 |
|---|---|
Molecular Formula |
C54H48O8P2 |
Molecular Weight |
886.9 g/mol |
IUPAC Name |
benzene-1,4-diol;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.3C6H6O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*7-5-1-2-6(8)4-3-5/h2*1-15H;3*1-4,7-8H |
InChI Key |
MIQQWQYMYXIJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


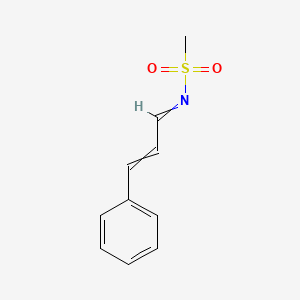

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
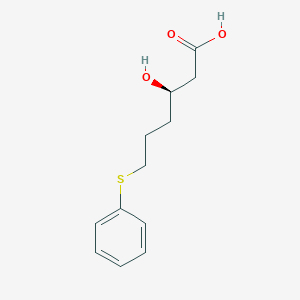
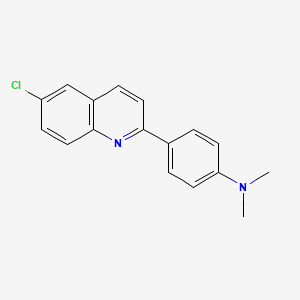
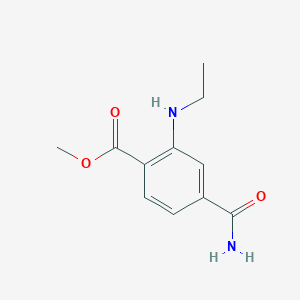

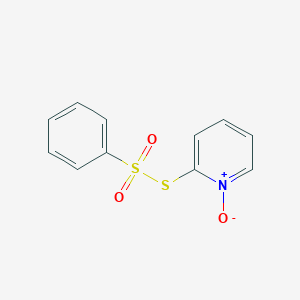
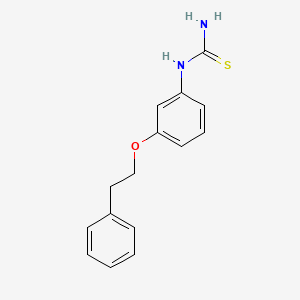
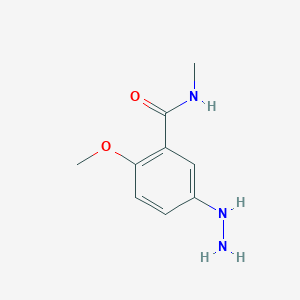
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

